(2,4,6-Trichloro-3-methoxyphenyl)boronic acid
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Overview
Description
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BCl3O3 and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid typically involves the reaction of 2,4,6-trichloro-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .
Properties
Molecular Formula |
C7H6BCl3O3 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
(2,4,6-trichloro-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |
InChI Key |
NQLFRYVGSQDZSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O |
Origin of Product |
United States |
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